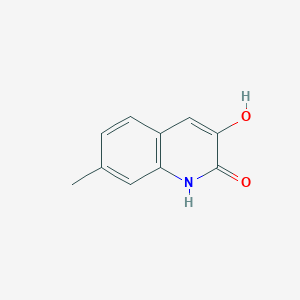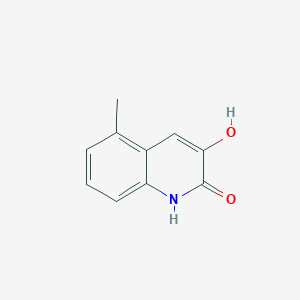
N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride
Übersicht
Beschreibung
“N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a chlorobenzyl group (a benzene ring with a chlorine atom and a CH2 group), and a methoxyethanamine group (a two-carbon chain with an oxygen and an amine group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like N-alkylation, which involves replacing a hydrogen atom in an ammonia molecule with an alkyl group .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It would likely require advanced spectroscopic techniques to fully elucidate .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, the benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds are often solid at room temperature, and may have low solubility in water .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Detection
- Detection in Severe Intoxication Cases : A study developed a method for detecting and quantifying a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in cases of severe intoxication using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014).
Photoreaction Studies
- Solvent-Controlled Photoreaction : Research on the photoreaction of 4-methoxyazobenzenes, closely related to N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride, demonstrated that irradiation in different solvents can lead to the production of distinct compounds, indicating potential applications in selective synthesis (Chen et al., 2021).
Metabolism and Toxicological Detection
- Metabolism and Detection in Designer Drugs : A study on the metabolism and toxicological detection of phencyclidine-derived designer drugs, which include similar chemical structures, used gas chromatographic/mass spectrometric techniques. The findings are relevant for understanding the biotransformation of similar compounds (Sauer et al., 2008).
Synthesis and Chemical Analysis
- Synthesis of Related Compounds : Research on the synthesis of related compounds, like 4-Hydroxy-3-methoxy benzylamine hydrochloride, provides insights into the methods that could be applicable for synthesizing N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride and its derivatives (Li Yong-xin, 2012).
Photocatalytic Oxidation Studies
- Photocatalytic Oxidation Research : A study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, underlines the potential application of similar compounds in photocatalysis (Higashimoto et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also interact with organoboron reagents or palladium catalysts in similar chemical reactions.
Mode of Action
Based on its structural similarity to other benzyl compounds, it might participate in nucleophilic substitution reactions or free radical reactions . In these reactions, the compound could act as a nucleophile, donating electrons to form new bonds.
Biochemical Pathways
Benzyl compounds are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds and could affect various biochemical pathways.
Pharmacokinetics
Similar compounds, such as benzyl chloride, are known to react with water to form benzyl alcohol and hydrochloric acid , which could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Based on its potential participation in nucleophilic substitution reactions or free radical reactions , it could contribute to the formation of new chemical bonds and the synthesis of new compounds.
Action Environment
The action, efficacy, and stability of N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride could be influenced by various environmental factors. For instance, the presence of water could lead to hydrolysis reactions, forming benzyl alcohol and hydrochloric acid . Additionally, the presence of other reactants, such as organoboron reagents or palladium catalysts, could influence the compound’s participation in Suzuki–Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUZLMOENQPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)
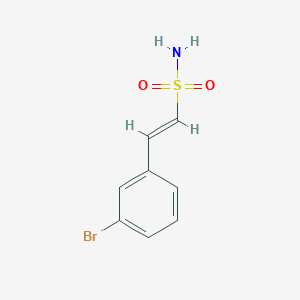
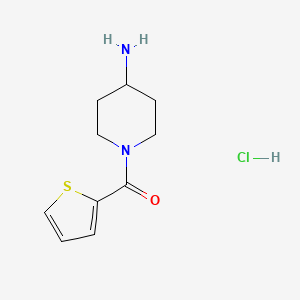


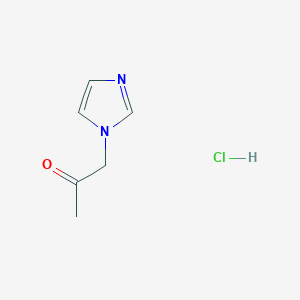
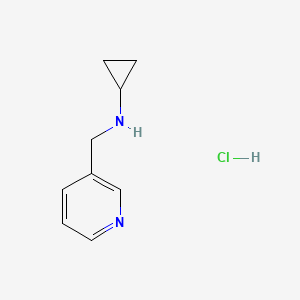
![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/structure/B3215071.png)
![tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B3215106.png)
![1-Azetidinesulfonic acid, 2-methyl-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]-, sodium salt (1:1), (2S,3S)-](/img/structure/B3215119.png)
![2-(Difluoromethyl)benzo[d]oxazol-4-amine](/img/structure/B3215128.png)
